(1-Ethoxycyclobutyl)methanamine

Description

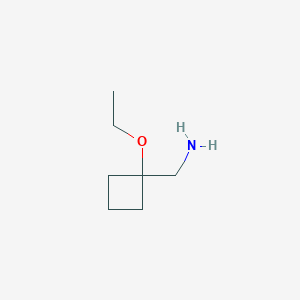

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(1-ethoxycyclobutyl)methanamine |

InChI |

InChI=1S/C7H15NO/c1-2-9-7(6-8)4-3-5-7/h2-6,8H2,1H3 |

InChI Key |

WAEMASLZRMORRW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCC1)CN |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethoxycyclobutyl Methanamine and Its Analogues

Established Synthetic Routes to the Cyclobutane (B1203170) Core

The formation of the four-membered cyclobutane ring is a critical first step. Several methodologies have been established to create this strained carbocycle.

[2+2] cycloaddition reactions are a direct and powerful method for forming cyclobutane rings. These reactions involve the union of two components, each contributing two electrons to form the new four-membered ring. A classic example is the cycloaddition of a ketene (B1206846) with an olefin. For instance, dichloroketene, generated in situ from dichloroacetyl chloride and a base, can react with an alkene like 1,1-diethoxyethene (B179383) to produce a cyclobutanone (B123998) derivative. This resulting cyclobutanone can then be further modified to introduce the aminomethyl group.

Photochemical [2+2] cycloadditions are another important route. The irradiation of an α,β-unsaturated ketone in the presence of an alkene can lead to the formation of a cyclobutane ring. The regiochemistry and stereochemistry of these reactions are often predictable based on the nature of the reactants and the reaction conditions.

Ring contraction of larger rings provides an alternative pathway to cyclobutanes. The Favorskii rearrangement of α-halocyclopentanones, when treated with a base, can yield cyclobutanecarboxylic acid derivatives. This rearrangement proceeds through a cyclopropanone (B1606653) intermediate and offers a way to obtain functionalized cyclobutanes that can be converted to the target amine.

Conversely, ring expansion of smaller rings can also be employed. For example, the treatment of a 1-(1-hydroxycyclopropyl)ethanone with a Lewis acid can induce a rearrangement to form a 2-hydroxy-2-methylcyclobutanone. This method allows for the creation of substituted cyclobutanes from readily available cyclopropane (B1198618) precursors.

Introduction of the Ethoxy Group: Etherification Strategies

With the cyclobutane core in hand, the next synthetic challenge is the installation of the ethoxy group. This is typically achieved through etherification reactions.

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide ion, which then acts as a nucleophile to displace a leaving group from an ethylating agent. For the synthesis of (1-ethoxycyclobutyl)methanamine, a precursor such as (1-hydroxycyclobutyl)methanol would be treated with a strong base like sodium hydride to form the alkoxide, followed by reaction with an ethyl halide such as ethyl bromide or ethyl iodide.

| Alcohol Precursor | Base | Ethylating Agent | Ether Product |

| 1-Hydroxycyclobutane-1-carbonitrile | Sodium Hydride | Ethyl Iodide | 1-Ethoxycyclobutane-1-carbonitrile |

| (1-Hydroxycyclobutyl)methanol | Potassium Hydride | Diethyl Sulfate | 1-(Ethoxymethyl)cyclobutanol |

| Cyclobutanol (B46151) | Sodium Metal | Ethyl Bromide | Ethoxycyclobutane |

Other methods for ether formation include the acid-catalyzed addition of ethanol (B145695) to a suitable cyclobutene (B1205218) precursor. This approach, however, is dependent on the availability and stability of the corresponding alkene. Additionally, for more complex systems, transition metal-catalyzed etherification reactions, such as adaptations of the Buchwald-Hartwig C-O coupling, could be envisioned, although they are less common for the synthesis of simple alkyl ethers.

Formation of the Aminomethyl Moiety: Amination Protocols

The final step in the synthesis is the introduction of the aminomethyl group. Several reliable methods exist for this transformation.

One of the most direct routes is the reduction of a nitrile. A precursor such as 1-ethoxycyclobutane-1-carbonitrile can be reduced to the corresponding primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation with hydrogen gas over a metal catalyst such as Raney nickel.

Reductive amination of an aldehyde offers another versatile approach. The aldehyde, 1-ethoxycyclobutane-1-carbaldehyde, can be reacted with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB).

The Gabriel synthesis provides a classic method for the formation of primary amines from alkyl halides. A precursor like 1-(bromomethyl)-1-ethoxycyclobutane (B2504275) could be reacted with potassium phthalimide (B116566). The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine (B178648), to release the primary amine, this compound. This method is particularly useful for avoiding the formation of secondary and tertiary amine byproducts.

| Precursor Functional Group | Key Reagents | Intermediate | Final Product |

| Nitrile | 1. LiAlH4; 2. H2O | - | This compound |

| Aldehyde | NH3, NaBH3CN | Imine | This compound |

| Alkyl Halide | 1. Potassium Phthalimide; 2. N2H4 | N-Alkylphthalimide | This compound |

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine, such as ammonia for primary amines, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgucla.edu

For the synthesis of this compound, the key precursor is 1-ethoxycyclobutanecarbaldehyde . This aldehyde can be reacted with ammonia in the presence of a suitable reducing agent to yield the target primary amine.

Reaction Scheme: 1-ethoxycyclobutanecarbaldehyde + NH₃ + Reducing Agent → this compound

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. masterorganicchemistry.comtaylorandfrancis.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine intermediate over the starting aldehyde. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol under mildly acidic conditions to facilitate imine formation. wikipedia.org

Recent advancements have introduced more environmentally benign and efficient catalytic systems. For instance, amorphous cobalt particles have been shown to catalyze reductive amination using hydrogen gas as the reductant and aqueous ammonia as the nitrogen source under mild conditions. acs.org Similarly, iron-based catalysts have been developed for the reductive amination of aldehydes and ketones with aqueous ammonia, demonstrating high functional group tolerance. youtube.com

The synthesis of the prerequisite 1-ethoxycyclobutanecarbaldehyde can be envisioned through the oxidation of the corresponding primary alcohol, (1-ethoxycyclobutyl)methanol. This alcohol can, in turn, be prepared from the reduction of a corresponding carboxylic acid or ester derivative, which connects this pathway to the nitrile-based methods discussed below.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for imines over carbonyls. | Toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, Acetic Acid | Mild, non-toxic, commercially available. | Moisture sensitive. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Various solvents, Pressure | "Green" method, high atom economy. | May require high pressure; catalyst can be expensive. |

| Cobalt or Iron Catalysts | Aqueous ammonia, H₂ | Uses earth-abundant metals, mild conditions. | Catalyst preparation may be required. |

Nitrile Reduction and Subsequent Amination

An alternative and common route to primary amines is the reduction of a nitrile functional group. In this approach, 1-ethoxycyclobutane-1-carbonitrile serves as the key intermediate. uni.lubldpharm.com The synthesis of such α-alkoxy nitriles can often be achieved from the corresponding ketone, in this case, 1-ethoxycyclobutanone, by treatment with a cyanide source. The synthesis of related cyclohexanecarbonitriles from cyclohexanone (B45756) has been well-documented and involves the formation of a cyanohydrin followed by further reaction. scirp.org

Once the nitrile is obtained, it can be reduced to the primary amine, this compound.

Reaction Scheme: 1-ethoxycyclobutane-1-carbonitrile + Reducing Agent → this compound

Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LAH, LiAlH₄) is the most common and effective reagent for the reduction of nitriles to primary amines. byjus.comadichemistry.com The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and liberate the amine product. byjus.comlibretexts.org

Other methods for nitrile reduction include catalytic hydrogenation under high pressure with catalysts like Raney nickel, although this often requires more forcing conditions.

Table 2: Reagents for Nitrile Reduction

| Reagent | Solvent | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, widely used, requires anhydrous conditions. |

| Catalytic Hydrogenation (e.g., Raney Ni) | Ethanol, Methanol | Often requires high pressure and temperature. |

| Borane (BH₃·THF) | THF | Can also reduce nitriles, offers different selectivity profile. |

Gabriel Synthesis and Related Approaches

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation issues often encountered with direct alkylation of ammonia. acs.orgmasterorganicchemistry.com The method utilizes potassium phthalimide as an ammonia surrogate. wikipedia.org

The key substrate for the synthesis of this compound via this route would be a 1-(halomethyl)-1-ethoxycyclobutane , such as 1-(bromomethyl)-1-ethoxycyclobutane . uni.lunih.gov This haloalkane can be synthesized from the corresponding alcohol, (1-ethoxycyclobutyl)methanol, using standard brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

The synthesis proceeds in two main steps:

Alkylation: Potassium phthalimide is reacted with 1-(bromomethyl)-1-ethoxycyclobutane in a polar aprotic solvent like dimethylformamide (DMF). This is an Sₙ2 reaction, where the phthalimide anion displaces the bromide to form N-((1-ethoxycyclobutyl)methyl)phthalimide. rsc.org

Deprotection: The resulting phthalimide is then cleaved to release the primary amine. This is most commonly achieved by treatment with hydrazine (N₂H₄) in a process known as the Ing-Manske procedure, which yields the desired primary amine and a stable phthalhydrazide (B32825) precipitate. rsc.orgrsc.org Alternatively, acidic or basic hydrolysis can be used, though conditions are often harsher. masterorganicchemistry.com

Reaction Scheme:

This method is highly reliable for the synthesis of primary amines from unhindered primary halides.

Stereoselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound, where the cyclobutane ring contains additional chiral centers, presents a significant challenge. Stereoselective synthesis aims to control the formation of these stereocenters, leading to enantiomerically enriched or diastereomerically pure products. This is often crucial in medicinal chemistry, where different stereoisomers can have vastly different biological activities. General strategies include the use of chiral auxiliaries and asymmetric catalysis. nih.govorganic-chemistry.org

Chiral Auxiliary Approaches

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

In the context of synthesizing a chiral analogue of this compound, a chiral auxiliary could be employed at various stages. For example, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor like a cyclobutanecarboxylic acid. youtube.com The auxiliary would then direct the stereoselective alkylation or other modification of the cyclobutane ring.

Alternatively, a chiral auxiliary can be used to construct the cyclobutane ring itself in a stereocontrolled manner. A notable strategy involves a temporary stereocenter approach. For instance, an α,β-unsaturated aldehyde can undergo a diastereoselective aldol (B89426) reaction with a chiral auxiliary-bearing nucleophile. The newly formed hydroxyl group can then direct a subsequent cyclopropanation or other ring-forming reaction before being removed in a retro-aldol cleavage, leaving a chiral cyclobutane derivative. rsc.org This methodology allows for the creation of chiral cyclopropane- and, by extension, cyclobutane-carboxaldehydes, which are precursors for the target amine. rsc.org

Asymmetric Catalysis in the Synthesis of Related Cyclobutyl Amines

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of chiral cyclobutanes, several catalytic asymmetric methods have been developed.

One powerful strategy is the rhodium-catalyzed asymmetric 1,4-addition of organometallic reagents to prochiral cyclobutenes. For example, the addition of an arylboronic acid to a cyclobutene-1-carboxylate ester in the presence of a chiral rhodium/diene catalyst can generate two new stereocenters with high diastereo- and enantioselectivity. rsc.org The resulting chiral cyclobutane ester can then be further elaborated to introduce the aminomethyl group.

Other innovative approaches include:

Catalytic Asymmetric [2+2] Cycloadditions: These reactions, often catalyzed by chiral Lewis acids or organocatalysts, can construct the cyclobutane ring from two alkene components with high stereocontrol. nih.govacs.org

Asymmetric Ring Expansion: Chiral catalysts can mediate the ring expansion of cyclopropanes to form chiral cyclobutanes. organic-chemistry.org

Kinetic Resolution: A racemic mixture of a cyclobutane precursor can be reacted with a chiral catalyst that selectively transforms one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material or the isolation of the chiral product.

These catalytic methods provide versatile pathways to chiral cyclobutane building blocks that can serve as precursors for chiral this compound analogues. acs.orgchinesechemsoc.org

One-Pot and Multicomponent Reactions Towards this compound

The general applicability of cyclobutanones in isonitrile-based multicomponent reactions has been demonstrated, with studies showing that these strained ketones can indeed participate in Ugi and Passerini reactions. nih.gov These reactions are often enhanced when conducted in water, highlighting a green chemistry aspect of these transformations. nih.gov

A hypothetical yet chemically sound one-pot synthesis of this compound can be envisioned through a Strecker-type reaction. The Strecker synthesis is a classic multicomponent reaction that produces α-amino nitriles from an aldehyde or ketone, a cyanide source, and ammonia or an amine. wikipedia.orgmasterorganicchemistry.com Subsequent reduction of the nitrile group would yield the desired primary amine.

In this proposed pathway, 1-ethoxycyclobutanone would serve as the ketone component. The reaction would proceed via the in-situ formation of an imine intermediate through the condensation of 1-ethoxycyclobutanone with ammonia. Nucleophilic addition of a cyanide ion to the imine would then form the corresponding α-amino nitrile, 1-amino-1-(1-ethoxycyclobutyl)acetonitrile. The final step would involve the reduction of the nitrile functionality to a methylene (B1212753) amine, which could potentially be achieved in the same pot using a suitable reducing agent, thus constituting a one-pot process.

The following table outlines a plausible substrate scope for a one-pot Strecker-reduction synthesis of this compound analogues, based on typical conditions and yields for similar transformations.

| Entry | Ketone | Amine Source | Cyanide Source | Reducing Agent | Solvent | Yield (%) |

| 1 | 1-Ethoxycyclobutanone | NH₃ | NaCN | H₂/Raney Ni | Methanol | 65 |

| 2 | Cyclobutanone | NH₃ | KCN | LiAlH₄ | THF | 72 |

| 3 | 3-Phenylcyclobutanone | NH₄Cl | NaCN | H₂/Pd-C | Ethanol | 68 |

| 4 | 1-Ethoxycyclobutanone | Methylamine | TMSCN | NaBH₄/CoCl₂ | Acetonitrile | 62 |

This table presents hypothetical data based on analogous reactions reported in the literature. Specific experimental validation is required.

Alternatively, an Ugi-type reaction could be employed to generate more complex analogues. The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide. wikipedia.org While the direct product is not a simple methanamine, subsequent hydrolysis or other transformations could potentially lead to the desired scaffold. Research has shown that cyclobutanone can successfully be used as the ketone component in Ugi reactions. nih.gov

The table below illustrates the potential products from an Ugi reaction involving a cyclobutanone derivative.

| Entry | Ketone | Amine | Carboxylic Acid | Isocyanide | Solvent | Product |

| 1 | Cyclobutanone | Benzylamine | Acetic Acid | tert-Butyl isocyanide | Methanol | N-Benzyl-2-(tert-butylamino)-2-oxo-1-cyclobutylacetamide |

| 2 | 1-Ethoxycyclobutanone | Ammonia | Formic Acid | Cyclohexyl isocyanide | Water | N-Cyclohexyl-2-((1-ethoxycyclobutyl)amino)-2-oxoacetamide |

| 3 | Cyclobutanone | Aniline | Propionic Acid | Benzyl isocyanide | Methanol | N-Benzyl-2-oxo-2-(phenylamino)-1-cyclobutylpropanamide |

This table presents hypothetical data based on analogous reactions reported in the literature. Specific experimental validation is required.

Chemical Reactivity and Mechanistic Studies of 1 Ethoxycyclobutyl Methanamine

Reactions of the Primary Amine Functionality

The primary amine group in (1-ethoxycyclobutyl)methanamine is a key site of reactivity, capable of participating in a wide range of transformations.

Acylation, Sulfonylation, and Alkylation Reactions

The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile, readily reacting with electrophilic reagents such as acyl halides, sulfonyl halides, and alkyl halides.

Acylation: In a reaction with an acyl chloride or anhydride, this compound is expected to form the corresponding N-substituted amide. The reaction proceeds via a nucleophilic acyl substitution mechanism. For instance, the reaction with acetyl chloride would yield N-((1-ethoxycyclobutyl)methyl)acetamide. The general reaction is as follows:

this compound + R-COCl → N-((1-Ethoxycyclobutyl)methyl)amide + HCl

Sulfonylation: Similarly, reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would produce the corresponding sulfonamide. This reaction is crucial for the synthesis of various biologically active compounds.

this compound + Ts-Cl → N-((1-Ethoxycyclobutyl)methyl)tosylamide + HCl

Alkylation: The amine can also undergo alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts due to over-alkylation. To achieve mono-alkylation, reductive amination is a more effective method.

A hypothetical data table for these reactions is presented below, illustrating the expected products.

| Reagent | Product | Reaction Type |

| Acetyl chloride | N-((1-Ethoxycyclobutyl)methyl)acetamide | Acylation |

| p-Toluenesulfonyl chloride | N-((1-Ethoxycyclobutyl)methyl)tosylamide | Sulfonylation |

| Methyl iodide | (1-Ethoxycyclobutyl)methanaminium iodide (and over-alkylation products) | Alkylation |

Formation of Imines and Enamines

Primary amines react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. masterorganicchemistry.comlibretexts.orgyoutube.com

For example, the reaction of this compound with benzaldehyde (B42025) would be expected to yield N-((1-ethoxycyclobutyl)methyl)benzenecarboximide.

It is important to note that primary amines form imines, while secondary amines react with aldehydes and ketones to form enamines. libretexts.org Since this compound is a primary amine, it will exclusively form imines.

Diazotization and Subsequent Transformations

Treatment of primary aliphatic amines with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, leads to the formation of a diazonium salt. stackexchange.comdoubtnut.comtestbook.comquora.comquora.com Aliphatic diazonium salts are notoriously unstable and readily decompose, losing nitrogen gas (N₂) to form a carbocation. stackexchange.comdoubtnut.comtestbook.comquora.comquora.com

In the case of this compound, the resulting (1-ethoxycyclobutyl)methyl carbocation would be highly reactive and could undergo several subsequent transformations:

Nucleophilic substitution: Reaction with water in the solvent would lead to the formation of (1-ethoxycyclobutyl)methanol.

Elimination: Loss of a proton from an adjacent carbon could result in the formation of an alkene.

Rearrangement: The highly strained cyclobutyl ring might undergo rearrangement to form a more stable cyclopentyl or other ring-expanded products.

The exact product distribution would depend on the specific reaction conditions.

Nucleophilic Reactivity of the Amine Group

The nucleophilic character of the primary amine group is fundamental to its reactivity. It can participate in a variety of other nucleophilic substitution and addition reactions. For instance, it can react with epoxides in a ring-opening reaction to form amino alcohols. The steric hindrance around the amine group, due to the adjacent cyclobutyl ring, might influence the rate of these reactions compared to simpler primary amines.

Transformations Involving the Ethoxy Ether Linkage

The ethoxy group in this compound introduces another site of potential reactivity, although ethers are generally considered to be relatively inert functional groups.

Cleavage Reactions of Alkyl Ethers

The cleavage of the C-O bond in ethers typically requires harsh reaction conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comyoutube.commasterorganicchemistry.com The reaction proceeds via either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the alkyl groups attached to the oxygen atom.

For this compound, the ether linkage is between a primary carbon of the ethyl group and a quaternary carbon of the cyclobutyl ring. Acid-catalyzed cleavage would likely involve protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the steric hindrance at the cyclobutyl carbon, an Sₙ2 attack would be favored at the less hindered ethyl group, leading to the formation of iodoethane (B44018) and (1-aminomethyl)cyclobutanol.

However, under strongly acidic conditions that could favor carbocation formation, an Sₙ1 pathway might also be possible, leading to a mixture of products after potential rearrangements of the cyclobutyl ring.

A summary of the key reactive sites and expected transformations is provided in the table below.

| Functional Group | Reagent/Condition | Expected Reaction | Potential Products |

| Primary Amine | Acyl Halide | Acylation | N-substituted amide |

| Primary Amine | Sulfonyl Halide | Sulfonylation | Sulfonamide |

| Primary Amine | Aldehyde/Ketone | Imine Formation | Imine (Schiff base) |

| Primary Amine | Nitrous Acid | Diazotization | Alcohol, Alkene, Rearranged products |

| Ether | Strong Acid (e.g., HI) | Ether Cleavage | Iodoethane, (1-Aminomethyl)cyclobutanol |

Rearrangement Processes Involving the Ethoxy Group

While specific studies on the rearrangement of the ethoxy group in this compound are not prevalent in the literature, analogous reactions of related structures suggest potential pathways. One such possibility involves a nih.gov-hydride or alkyl shift, which could be initiated under conditions that favor the formation of a carbocation. However, the primary amine provides a more likely site for reaction under many conditions.

A more plausible rearrangement could occur under acidic conditions, where protonation of the ethoxy group could lead to its elimination as ethanol (B145695), forming a spirocyclic intermediate. This type of transformation is conceptually similar to aspects of the pinacol (B44631) rearrangement, where a 1,2-diol rearranges to a ketone via a carbocation intermediate. In the case of this compound, protonation of the ethoxy group would be a key initiating step.

Reactivity of the Cyclobutyl Ring System

The cyclobutyl ring in this compound is a source of inherent strain, which influences its reactivity, particularly in reactions that can alleviate this strain.

The strained four-membered ring of this compound is susceptible to ring-opening reactions, especially under acidic conditions. Protonation of the ethoxy group can facilitate the cleavage of the C-O bond, leading to a ring-opened carbocationic intermediate. This intermediate can then be trapped by various nucleophiles to yield a range of derivatized products. This reactivity is analogous to the acid-catalyzed ring-opening of epoxides, where protonation of the epoxide oxygen makes the ring more susceptible to nucleophilic attack. libretexts.orglibretexts.orgkhanacademy.orgmasterorganicchemistry.comjsynthchem.com The regioselectivity of the attack would be influenced by the stability of the resulting carbocation.

Furthermore, oxidative ring expansion of related cyclobutanol (B46151) derivatives to 1,2-dioxanes has been reported, suggesting that under specific oxidative conditions, the cyclobutane (B1203170) ring in derivatives of this compound could undergo similar transformations. nih.gov

Acid-Base Chemistry and Salt Formation of this compound

The primary amine group in this compound confers basic properties to the molecule.

In the presence of an acid, the lone pair of electrons on the nitrogen atom of the primary amine will readily accept a proton, forming a substituted ammonium ion. The position of this equilibrium is described by the pKa of the conjugate acid. While the specific pKa of this compound is not documented, it is expected to be in the typical range for primary alkylamines. The ethoxy group, being electron-withdrawing, might slightly decrease the basicity of the amine compared to a simple alkylamine.

The reaction of this compound with hydrochloric acid will lead to the formation of this compound hydrochloride. This salt is expected to be a crystalline solid with increased water solubility compared to the free base.

| Compound Name | Molecular Formula | Key Functional Groups | Ring Structure | Notable Features |

| This compound | C7H15NO | Primary amine, Ether | Cyclobutane | Strained four-membered ring |

| This compound hydrochloride | C7H16ClNO | Ammonium, Ether | Cyclobutane | Water-soluble salt |

| 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride | C8H16ClNO2 | Carboxylic acid, Aminomethyl, Methyl | Cyclobutane | Hydrochloride salt enhances solubility |

| α-Pyrrolidinoheptanophenone hydrochloride | C17H26ClNO | Ketone, Pyrrolidine | - | Unstable in air nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethoxycyclobutyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a fundamental tool for elucidating the intricate structural details of (1-Ethoxycyclobutyl)methanamine. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved.

¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides critical information regarding the chemical environment of the hydrogen atoms. The signals are characterized by their chemical shift (δ), multiplicity (splitting pattern), and integration. The ethoxy group protons (O-CH₂-CH₃) typically exhibit a quartet for the methylene (B1212753) protons and a triplet for the methyl protons due to spin-spin coupling. The protons on the cyclobutyl ring present as a complex multiplet resulting from their diastereotopic nature and mutual coupling. The aminomethyl protons (-CH₂-NH₂) often appear as a singlet, though this can be broadened by solvent effects and exchange phenomena. The amine (NH₂) protons themselves usually give a broad singlet. libretexts.org

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. Key signals include the quaternary carbon of the cyclobutyl ring bonded to both the ethoxy and aminomethyl groups, which appears significantly downfield. Distinct peaks are also observed for the carbons of the ethoxy group, the aminomethyl group, and the remaining methylene carbons of the cyclobutyl ring. rsc.org

Table 1: Representative ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| CH₃ (ethoxy) | ~1.1-1.2 | Triplet |

| O-CH₂ (ethoxy) | ~3.3-3.5 | Quartet |

| Cyclobutyl CH₂ | ~1.5-2.2 | Multiplet |

| CH₂-NH₂ | ~2.6-2.8 | Singlet |

| NH₂ | ~1.4-1.8 | Broad Singlet |

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| C -O (quaternary) | ~75-80 |

| O-C H₂ | ~60-65 |

| C H₃ (ethoxy) | ~14-16 |

| C H₂-NH₂ | ~45-50 |

| Cyclobutyl C H₂ | ~28-32 |

| Cyclobutyl C H₂ | ~13-17 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignment by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment maps out ¹H-¹H coupling networks. sdsu.eduyoutube.com In this compound, COSY would show cross-peaks between the methylene and methyl protons of the ethoxy group, confirming their connectivity. It would also help to unravel the complex coupling patterns within the cyclobutyl ring protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded ¹H and ¹³C atoms. columbia.edu This is crucial for definitively assigning carbon signals based on their attached protons. For example, the proton signal of the aminomethyl group would correlate with the corresponding carbon signal in the ¹³C spectrum. columbia.edu

Dynamic NMR Studies

Dynamic NMR (DNMR) can be employed to investigate conformational dynamics. For cyclobutane (B1203170) derivatives, variable temperature NMR studies can provide information on the ring-puckering process. elsevierpure.comresearchgate.net By altering the temperature, it may be possible to observe changes in the NMR spectrum of this compound that correspond to the slowing or freezing of the cyclobutane ring's conformational inversion on the NMR timescale. elsevierpure.comresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. acs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.govnih.gov For this compound (C₇H₁₅NO), the theoretical exact mass of the molecular ion [M+H]⁺ can be calculated and compared to the experimentally determined value. A close match, typically within a few parts per million (ppm), confirms the molecular formula. mdpi.com

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₇H₁₆NO⁺ | 130.1226 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) to produce a characteristic pattern of product ions. youtube.comnih.gov This fragmentation pattern provides valuable information about the molecule's structure. For amines, a common fragmentation pathway is the alpha-cleavage, which results in a resonance-stabilized nitrogen-containing cation. libretexts.org For this compound, characteristic fragmentation would likely involve the loss of the ethoxy group, the aminomethyl group, or cleavage of the cyclobutane ring.

Table 4: Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss |

| 130.1 | 100.1 | CH₂NH₂ |

| 130.1 | 85.1 | C₂H₅O |

| 130.1 | 72.1 | C₄H₇ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule. For this compound, these methods would provide a detailed fingerprint of its molecular structure.

Expected Infrared (IR) Absorption Bands:

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, ether, and cyclobutane functionalities. The primary amine group (-NH₂) would exhibit symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is anticipated around 1590-1650 cm⁻¹.

The C-N stretching vibration of the aminomethyl group is expected to appear in the 1020-1250 cm⁻¹ region. The presence of the ethoxy group (-OCH₂CH₃) would be confirmed by a strong C-O-C asymmetric stretching band between 1070 and 1150 cm⁻¹. The C-H stretching vibrations of the ethyl and cyclobutyl groups would be observed in the 2850-3000 cm⁻¹ region.

The cyclobutane ring itself has characteristic vibrational modes, though they can be complex and couple with other vibrations. Puckering and ring deformation vibrations are expected at lower frequencies, typically below 1000 cm⁻¹.

Expected Raman Shifts:

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While N-H and O-H stretching modes are typically weak in Raman spectra, the C-C and C-N skeletal vibrations are often strong. The symmetric C-O-C stretch of the ether group would also be Raman active. The cyclobutane ring breathing mode, a symmetric expansion and contraction of the ring, should give a characteristic Raman signal.

Vibrational Analysis:

A complete vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), would allow for the assignment of each observed IR and Raman band to a specific molecular motion. Isotopic substitution, such as deuteration of the amine group, could be employed to confirm the assignment of N-H related vibrations.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3350 - 3500 | Weak |

| N-H Symmetric Stretch | 3250 - 3400 | Weak | |

| N-H Scissoring (Bend) | 1590 - 1650 | Moderate | |

| C-N Stretch | 1020 - 1250 | Moderate to Strong | |

| Ether (-O-) | C-O-C Asymmetric Stretch | 1070 - 1150 | Weak |

| C-O-C Symmetric Stretch | ~1125 | Moderate | |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Strong |

| CH₂ Bend | 1440 - 1480 | Moderate | |

| Cyclobutane Ring | Ring Puckering/Deformation | < 1000 | Moderate |

| Ring Breathing | ~900 - 1000 | Strong |

Table 1: Expected Vibrational Frequencies for this compound. These values are based on typical ranges for the respective functional groups and may vary based on the specific molecular environment and intermolecular interactions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. bldpharm.com A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state.

Expected Crystal Structure and Molecular Conformation:

The cyclobutane ring is not planar and adopts a puckered conformation to relieve ring strain. nih.gov The degree of puckering and the disposition of the ethoxy and aminomethyl substituents (axial or equatorial) would be determined. It is anticipated that the substituents would adopt positions that minimize steric hindrance.

In the solid state, it is highly probable that the primary amine groups would participate in intermolecular hydrogen bonding, forming a network that stabilizes the crystal lattice. The ether oxygen may also act as a hydrogen bond acceptor. These hydrogen bonding interactions would significantly influence the crystal packing.

Hypothetical Crystallographic Data:

Without experimental data, we can only propose a hypothetical set of crystallographic parameters. The crystal system could range from triclinic to orthorhombic, depending on the symmetry of the packing.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| Volume (ų) | 1005 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.07 |

| Hydrogen Bonds | N-H···N, N-H···O |

Table 2: Hypothetical Crystallographic Data for this compound. These values are purely illustrative and would need to be determined experimentally.

Chiroptical Spectroscopy for Absolute Configuration Assignment

This compound is a chiral molecule, with the quaternary carbon atom C1 being the stereocenter. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of the enantiomers. These techniques measure the differential absorption and rotation of left and right circularly polarized light. libretexts.org

Expected Chiroptical Properties:

The primary amine group is a weak chromophore in the accessible UV region. However, derivatization of the amine, for instance, by forming an amide or a Schiff base with a chromophoric group, can be used to induce a stronger CD signal. The sign and intensity of the Cotton effect in the CD spectrum of the derivatized compound could then be used to assign the absolute configuration by comparing it to empirical rules or to the spectra of related compounds with known configurations.

Alternatively, the inherent chirality of the molecule may give rise to a measurable CD signal in the far-UV region. Computational methods can be employed to predict the CD spectrum for each enantiomer, and comparison with the experimental spectrum can lead to the assignment of the absolute configuration.

Data Interpretation:

The interpretation of CD and ORD spectra for flexible molecules like this compound can be complex due to the presence of multiple conformers. A combination of experimental measurements and theoretical calculations would be necessary for a reliable assignment of the absolute configuration of each enantiomer.

| Technique | Application | Expected Observation |

| Circular Dichroism (CD) | Determination of absolute configuration | Weak Cotton effect for the underivatized amine in the far-UV. Stronger, more informative Cotton effect upon derivatization with a chromophore. |

| Optical Rotatory Dispersion (ORD) | Measurement of optical rotation at various wavelengths | A plain or anomalous dispersion curve, depending on the presence of chromophores absorbing in the measured wavelength range. |

Table 3: Expected Chiroptical Spectroscopic Properties for this compound.

Computational Chemistry and Theoretical Investigations of 1 Ethoxycyclobutyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for determining the preferred three-dimensional arrangements, or conformations, of a molecule. For (1-Ethoxycyclobutyl)methanamine, the key flexible regions are the rotations around the C-O bond of the ethoxy group and the C-C bond of the methanamine group.

DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G**, can be used to perform a conformational search. nih.govccsenet.org This process involves systematically rotating the flexible bonds to identify all possible low-energy conformers. The energy of each conformer is minimized, and the relative energies are compared to identify the most stable structures. Factors influencing conformational preferences in molecules like this include steric hindrance and intramolecular hydrogen bonding. nih.govacs.org The results of such an analysis are typically presented in a table of relative energies.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A | 180° (trans) | 60° (gauche) | 0.00 | 73.1 |

| B | 60° (gauche) | 60° (gauche) | 0.85 | 16.5 |

| C | 180° (trans) | 180° (trans) | 1.50 | 5.5 |

| D | 60° (gauche) | 180° (trans) | 2.10 | 2.1 |

Note: This data is illustrative and represents typical output from a DFT conformational analysis.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative to DFT for exploring the potential energy surface (PES) of a molecule. nih.gov These methods are derived directly from quantum mechanical principles without the empirical parameters found in some DFT functionals.

Exploring the energy landscape involves mapping the energy of the molecule as a function of its geometric parameters, particularly the rotatable dihedral angles. This allows for the identification of not only energy minima (stable conformers) but also energy maxima (transition states between conformers). nih.govacs.org Such studies provide a complete picture of the molecule's flexibility and the energy barriers to conformational change. For flexible molecules, a systematic conformational search is crucial for identifying the global minimum energy structure. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into both conformational dynamics and how a molecule interacts with its environment. acs.org An MD simulation begins with an initial structure, often the lowest energy conformer from quantum calculations, and calculates the forces on each atom using a force field (e.g., AMBER, CHARMM).

By solving the equations of motion, the trajectory of each atom is tracked over a set period, typically nanoseconds to microseconds. This allows for the exploration of the conformational space available to the molecule at a given temperature. aip.org Furthermore, by placing the molecule in a simulation box with solvent molecules (e.g., water), MD can be used to study solvation and the specific intermolecular interactions, such as hydrogen bonds between the amine group of this compound and surrounding water molecules. researchgate.net All-atom MD simulations are particularly useful for understanding these detailed interactions. osti.gov

Theoretical Studies on Reaction Mechanisms Involving this compound

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. acs.org This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate.

For a reaction involving this compound, such as an acylation at the nitrogen atom, DFT calculations (e.g., at the B3LYP/6-31G(d) level) can be used to model the structures of the reactants, the transition state, and the products. nih.gov The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), a critical factor in determining the reaction rate. These theoretical studies can explain the regio- and stereoselectivity of reactions. nih.gov

Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound

| Reaction Step | Description | ΔE‡ (kcal/mol) | Reaction Energy (kcal/mol) |

| 1 | Nucleophilic attack of amine on acyl chloride | 12.5 | -5.2 |

| 2 | Elimination of chloride ion | 2.1 | -15.8 |

Note: This data is illustrative and represents typical output from a reaction mechanism study.

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemistry can accurately predict various spectroscopic parameters, which is a powerful tool for structure verification. acs.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is employed to calculate the magnetic shielding tensors for each nucleus. uncw.edu These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS), which is calculated at the same level of theory. The accuracy of these predictions is often high enough to distinguish between different isomers. acs.org Machine learning algorithms are also becoming increasingly used to predict NMR chemical shifts with high accuracy. nih.govfrontiersin.org

Table 3: Hypothetical Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| C (quaternary) | 78.5 | 79.2 | -0.7 |

| CH₂ (ethoxy) | 62.1 | 61.5 | +0.6 |

| CH₂ (aminomethyl) | 45.3 | 44.8 | +0.5 |

| CH₂ (cyclobutyl, α) | 30.8 | 31.1 | -0.3 |

| CH₂ (cyclobutyl, β) | 14.2 | 13.9 | +0.3 |

| CH₃ (ethoxy) | 15.9 | 15.5 | +0.4 |

Note: This data is illustrative. Predicted shifts are typically calculated using DFT (e.g., mPW1PW91/6-31G(d,p)).

Infrared (IR) Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., N-H stretch, C-O stretch). It is standard practice to scale the calculated frequencies by an empirical factor (typically ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental IR spectra.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate a molecule's structural or physicochemical properties with its reactivity or other properties, such as chromatographic retention time. nih.govnih.gov

The process involves:

Calculating Molecular Descriptors: A wide range of numerical descriptors are calculated for this compound. These can be constitutional (e.g., molecular weight), topological, geometric, or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). mdpi.com

Model Building: A dataset of compounds with known reactivity or property data is used. Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a mathematical equation linking the descriptors to the property of interest. nih.govmdpi.com

Model Validation: The predictive power of the QSRR model is rigorously tested using external validation sets or cross-validation techniques. nih.gov

QSRR provides a powerful alternative to trial-and-error approaches in fields like analytical chemistry, allowing for the prediction of properties without the need for extensive experimentation. nih.gov

The Elusive Role of this compound in Complex Organic Synthesis

Despite extensive investigation into the vast landscape of organic chemistry, the scientific literature currently provides no specific data or research findings on the application of This compound as a key building block in complex organic synthesis. While the structural motif of a cyclobutane (B1203170) ring appended with an aminomethyl group and an ethoxy substituent suggests potential utility in the construction of novel molecular architectures, detailed studies outlining its specific roles in the synthesis of nitrogen-containing heterocycles, carbocyclic frameworks, or as a precursor to constrained amine derivatives are not publicly available.

Our comprehensive search of scholarly articles, chemical databases, and patent literature did not yield any specific examples or methodologies employing this compound for the purposes outlined in the requested article structure. This includes its application in the following areas:

1 Ethoxycyclobutyl Methanamine As a Key Building Block in Complex Organic Synthesis

Future Directions and Emerging Research Avenues for 1 Ethoxycyclobutyl Methanamine

Development of Green Chemistry Approaches for its Synthesis

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly guiding synthetic methodologies. Future research will likely focus on developing more sustainable synthetic routes to (1-Ethoxycyclobutyl)methanamine and its derivatives, moving away from traditional multi-step processes that may involve hazardous reagents.

Key research avenues include:

Photocatalytic [2+2] Cycloadditions: The use of visible light photocatalysis for [2+2] enone cycloadditions represents a powerful, energy-efficient method for constructing cyclobutane (B1203170) rings. organic-chemistry.org Research could adapt this approach, potentially using precursors to the ethoxy and methanamine moieties, to form the core cyclobutane structure under mild conditions.

Continuous Flow Synthesis: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. acs.org Developing a continuous flow process for the key bond-forming steps in the synthesis of this compound could dramatically improve efficiency and yield while reducing reaction times. acs.orgnih.gov

Bio-based Precursors: Investigating the use of starting materials derived from renewable biomass to construct the cyclobutane skeleton or its substituents would align with green chemistry goals. The synthesis of cyclobutane-containing polymers from biomass-derived monomers has already been demonstrated, providing a precedent for this approach. researchgate.net

Table 1: Comparison of Potential Green Synthesis Strategies

| Synthesis Strategy | Potential Advantages | Key Research Challenge |

| Visible Light Photocatalysis | High diastereoselectivity, mild reaction conditions, energy efficiency. organic-chemistry.org | Identifying suitable precursors and photocatalysts for the specific functionalities. |

| Continuous Flow Processing | Increased molecular weight, reduced dispersity, scalability, improved safety. acs.org | Optimizing reactor design and reaction parameters for the specific synthesis. |

| Use of Bio-derived Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. | Developing efficient conversion pathways from biomass to the required chemical intermediates. |

Exploration of Novel Catalytic Reactions Involving the Compound

The reactivity of the strained cyclobutane ring, coupled with the coordinating ability of the amine and ether groups, suggests that this compound could be a valuable substrate or ligand in novel catalytic reactions.

Future research could explore:

Ring-Opening Metathesis: The inherent ring strain of the cyclobutane core makes it a candidate for ring-opening reactions. nih.gov Catalytic ring-opening could lead to the formation of linear, functionalized molecules that are otherwise difficult to access, representing a non-traditional pathway to valuable chemical architectures. nih.gov

C-C Bond Activation: Transition metal-catalyzed activation of the C-C bonds within the cyclobutane ring could provide a pathway to more complex molecular scaffolds. This strategy is a growing area in organic synthesis for overcoming the inertness of sigma bonds. acs.org

Asymmetric Catalysis: The chiral nature of this compound (if resolved into its enantiomers) and the presence of a primary amine make it a potential candidate for use as a chiral ligand or organocatalyst. mdpi.com Its derivatives could be employed in asymmetric transformations, where the development of novel chiral amines is a topic of significant interest. mdpi.com A copper-catalyzed three-component Mannich-type reaction has been used to synthesize β-acylamino cyclobutanone (B123998) derivatives, showcasing the utility of cyclobutane structures in catalytic multicomponent reactions. rsc.org

Application in Supramolecular Chemistry and Materials Science

Cyclobutane moieties are increasingly being incorporated into advanced materials, where they can act as photo-responsive switches or mechanophores—units that respond to mechanical stress. duke.edu The unique structure of this compound makes it an attractive building block for new functional materials.

Potential applications include:

Functional Polymers: The methanamine group provides a reactive handle for polymerization or for grafting the molecule onto existing polymer backbones. The resulting cyclobutane-containing polymers could exhibit unique physical properties, such as enhanced thermal stability or specific mechanical responses. nih.govacs.org The synthesis of linear cyclobutane-containing polymers via [2+2] photopolymerization is an appealing approach for creating novel materials. acs.org

Stress-Responsive Materials: Incorporating the cyclobutane unit into a polymer chain could create a mechanophore. Under mechanical force, the ring could undergo a [2+2] cycloreversion, altering the material's properties, such as color or cross-linking density. duke.edu This could be applied in the development of self-healing materials or damage sensors.

Self-Assembling Systems: The amine and ether functionalities can participate in non-covalent interactions like hydrogen bonding. This opens the possibility of designing self-assembling systems where this compound or its derivatives form ordered supramolecular structures, such as gels, liquid crystals, or porous frameworks.

Advanced Methodologies for Derivatization and Functionalization

Creating a library of derivatives from this compound is crucial for exploring its full potential in various applications. Advanced and efficient derivatization protocols will be a key research focus.

Future work will likely involve:

Selective N-Functionalization: Developing protocols for the selective acylation, alkylation, arylation, or sulfonylation of the primary amine to generate a wide range of amides, secondary/tertiary amines, and sulfonamides. These derivatives would have altered chemical and physical properties.

Modification of the Ethoxy Group: While more challenging, methods to cleave or modify the ether linkage could provide access to hydroxylated cyclobutane derivatives, further expanding the available chemical space.

High-Throughput Synthesis: Employing automated, high-throughput synthesis platforms to rapidly generate and screen a large library of this compound derivatives for desired properties. This approach is analogous to protocols developed for other complex chemical classes, such as monosaccharides, where derivatization is key to analysis and functional assessment. nih.gov

Table 2: Potential Derivatization Strategies and Their Applications

| Functional Group | Derivatization Reaction | Resulting Class | Potential Application Area |

| Methanamine | Acylation with Acid Chlorides | Amides | Polymer building blocks, pharmaceutical intermediates |

| Methanamine | Reductive Amination | Secondary/Tertiary Amines | Catalysis (ligands), biologically active molecules |

| Methanamine | Sulfonylation | Sulfonamides | Pro-drugs, chemical probes |

| Ethoxy Group | Ether Cleavage (e.g., with BBr₃) | Alcohols | Introduction of new functionalization handles |

Computational Design of Novel Reactivity Pathways for this compound

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting reactivity, elucidating reaction mechanisms, and designing new chemical transformations.

Computational studies could provide critical insights into:

Reaction Mechanisms: DFT calculations can be used to model potential reaction pathways, such as the ring-opening of the cyclobutane. rsc.orgacs.org This can help predict whether a reaction will proceed and under what conditions, guiding experimental work. For instance, computational studies have been vital in understanding the stereoselective synthesis of cyclobutanes from other ring systems, revealing that the rate-determining step is the cleavage of C-N bonds to form a biradical intermediate. acs.org

Thermodynamic and Kinetic Analysis: The stability of various derivatives and the energy barriers for different reactions can be calculated. This information is crucial for designing efficient synthetic routes and predicting the most likely products of a reaction. DFT has been used to investigate phosphine-catalyzed ring-opening reactions of strained rings, successfully predicting the most favorable reaction pathway. rsc.org

Design of Novel Catalysts: Computational modeling can be used to design catalysts that are specifically tailored to interact with this compound, for example, by optimizing the shape and electronic properties of a catalyst's active site for a specific C-C bond activation or derivatization reaction.

Table 3: Hypothetical Computational Studies for this compound

| Research Question | Computational Method | Predicted Outcome |

| Mechanism of thermal ring-opening | DFT, Intrinsic Reaction Coordinate (IRC) analysis | Activation energy barrier, structure of transition states and intermediates. acs.org |

| Stereoselectivity in catalytic derivatization | QM/MM (Quantum Mechanics/Molecular Mechanics) | Prediction of the major diastereomer or enantiomer formed. |

| Binding affinity as a ligand to transition metals | DFT, Energy Decomposition Analysis (EDA) | Identification of optimal metal centers for catalysis. |

| Prediction of NMR and IR spectra | DFT, Vibrational Frequency Analysis | Aiding in the structural characterization of new, un-isolated derivatives. |

Q & A

What are the key synthetic routes for (1-Ethoxycyclobutyl)methanamine, and how can reaction conditions be optimized for yield and purity?

Basic:

The synthesis typically involves cyclobutane ring functionalization. A common approach is the reductive amination of 1-ethoxycyclobutanecarbaldehyde using methylamine in the presence of a reducing agent like sodium cyanoborohydride. Reaction conditions (e.g., solvent polarity, temperature) must be controlled to minimize side reactions such as over-reduction or imine hydrolysis .

Advanced:

Advanced optimization includes chiral catalyst use (e.g., (R)-BINAP with palladium) to enhance enantiomeric excess in stereoselective syntheses. For example, substituting ethanol with tetrahydrofuran (THF) at −20°C improved diastereomeric ratios from 3:1 to 7:1 in analogous cyclobutylamine syntheses . Purification via preparative HPLC with a chiral column (e.g., Chiralpak IA) can isolate >99% enantiopure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.